molecular formula C23H18N2O3 B1680109 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid CAS No. 5335-97-7

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid

Cat. No.: B1680109
CAS No.: 5335-97-7
M. Wt: 370.4 g/mol
InChI Key: PSCFZETTYRDCRM-UHFFFAOYSA-N
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Description

Compound “PMID17942791C3” is a synthetic organic molecule known for its role as a small molecule inhibitor of Ras converting CAAX endopeptidase 1 (RCE1) . This compound is significant in the field of pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID17942791C3” involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the core structure: This involves the reaction of 8-hydroxyquinoline with phenylmethylamine to form the core structure.

    Functionalization: The core structure is then functionalized by introducing a benzoic acid group through a series of reactions involving reagents such as acyl chlorides and base catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Compound “PMID17942791C3” has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its inhibitory effects on enzymes and its potential role in regulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases related to the Ras signaling pathway, such as cancer.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

    Compound A: Another small molecule inhibitor of RCE1 with a different core structure.

    Compound B: A similar inhibitor targeting a different enzyme in the Ras signaling pathway.

Comparison:

    Uniqueness: Compound “PMID17942791C3” is unique due to its specific inhibition of RCE1, which makes it a valuable tool for studying the Ras signaling pathway.

    Efficacy: Compared to similar compounds, “PMID17942791C3” has shown higher potency and selectivity in inhibiting RCE1.

Properties

IUPAC Name

4-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-22-19(13-10-16-7-4-14-24-21(16)22)20(15-5-2-1-3-6-15)25-18-11-8-17(9-12-18)23(27)28/h1-14,20,25-26H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCFZETTYRDCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277170
Record name NSC1011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-97-7
Record name NSC1011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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